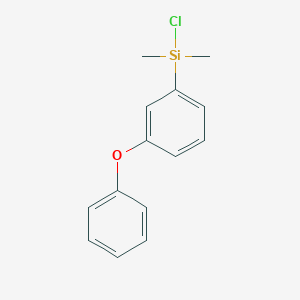

M-Phenoxyphenyldimethylchlorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro-dimethyl-(3-phenoxyphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClOSi/c1-17(2,15)14-10-6-9-13(11-14)16-12-7-4-3-5-8-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNILESXOSEUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC(=C1)OC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692834 | |

| Record name | Chloro(dimethyl)(3-phenoxyphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41318-68-7 | |

| Record name | Chloro(dimethyl)(3-phenoxyphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

M-Phenoxyphenyldimethylchlorosilane (C14H15ClOSi) is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenoxy and phenyl groups attached to a silicon atom. The presence of the chlorosilane functionality allows for various chemical reactions, making it a versatile compound in both synthetic and biological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of phenol derivatives with chlorosilanes. The process can be optimized through various methods, including:

- Direct chlorination : Chlorination of phenol derivatives using chlorosilanes.

- Coupling reactions : Utilizing coupling agents to facilitate the formation of the silane bond.

Research has indicated that this compound exhibits several biological activities, primarily due to its ability to interact with cellular components. Key mechanisms include:

- Antimicrobial Activity : Studies have shown that silanes can possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membranes.

- Antioxidant Properties : Compounds similar to this compound have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Organometallic Chemistry reported that silane compounds, including phenyl-substituted silanes, exhibited significant antimicrobial activity against various bacterial strains. This suggests that this compound could similarly inhibit microbial growth through membrane disruption mechanisms .

- Cellular Interaction Studies : Research published in Langmuir explored how silanes interact with cellular membranes. The findings indicated that silanes could modify membrane properties, potentially enhancing drug delivery systems or acting as carriers for therapeutic agents .

- Toxicological Assessments : Safety assessments conducted by PubChem revealed limited toxicity data on this compound, emphasizing the need for further studies to understand its safety profile in biological systems .

Data Table: Biological Activities of this compound

Scientific Research Applications

Surface Modification

M-Phenoxyphenyldimethylchlorosilane is extensively used for modifying surfaces to improve their hydrophobicity and chemical resistance.

- Hydrophobic Coatings : The application of this silane in creating hydrophobic surfaces has been documented in various studies. For instance, coatings applied to silicon wafers showed significant water contact angle increases, indicating enhanced water repellency .

- Corrosion Resistance : The incorporation of this compound into coatings has demonstrated improved resistance against corrosion in harsh environments, making it suitable for use in marine applications and industrial settings .

Nanotechnology

In the field of nanotechnology, this compound plays a crucial role in the development of nanocomposites.

- Nanocomposite Development : The compound has been utilized as a coupling agent in the synthesis of silica-based nanocomposites, enhancing their mechanical properties and thermal stability. Research indicates that the addition of this silane improves the dispersion of nanoparticles within polymer matrices .

Biomedical Applications

The biocompatibility of silanes makes this compound a candidate for biomedical applications.

- Drug Delivery Systems : Studies have explored its use in drug delivery systems where silane-modified surfaces can facilitate controlled release mechanisms. The hydrophobic nature aids in encapsulating hydrophobic drugs, improving their solubility and bioavailability .

Aerospace and Automotive Industries

The aerospace and automotive sectors utilize this compound for its lightweight and durable properties.

- Lightweight Composites : In aerospace applications, it is used to enhance the performance of composite materials by improving adhesion between different layers and reducing weight without compromising strength .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Surface Modification | Hydrophobic coatings on silicon wafers | Improved water repellency |

| Nanotechnology | Silica-based nanocomposites | Enhanced mechanical properties |

| Biomedical | Drug delivery systems | Improved solubility and bioavailability |

| Aerospace/Automotive | Lightweight composite materials | Reduced weight with maintained strength |

Case Study 1: Hydrophobic Coatings for Electronics

A study conducted on the application of this compound for hydrophobic coatings on electronic components showed that treated surfaces exhibited a water contact angle increase from 30° to over 100°. This enhancement significantly reduced moisture-related failures in electronic devices, demonstrating the compound's effectiveness in protecting sensitive components from environmental damage.

Case Study 2: Nanocomposite Strength Enhancement

Research involving the integration of this compound into polymer-silica nanocomposites revealed an increase in tensile strength by approximately 25% compared to untreated composites. This improvement is attributed to better interfacial bonding facilitated by the silane, which enhances load transfer within the composite material.

Case Study 3: Corrosion Resistance in Marine Environments

A field study assessing the performance of coatings containing this compound on marine vessels indicated a significant reduction in corrosion rates over a two-year period compared to conventional coatings. The findings suggest that this silane effectively protects metal substrates from saline environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.